molecular formula C9H16O2 B13096025 4-(Oxan-2-YL)butanal CAS No. 183867-48-3

4-(Oxan-2-YL)butanal

Cat. No.: B13096025
CAS No.: 183867-48-3
M. Wt: 156.22 g/mol
InChI Key: CVMXZASFCBITOA-UHFFFAOYSA-N
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Description

4-(Oxan-2-YL)butanal is an organic compound with the molecular formula C9H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a butanal group attached to an oxane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxan-2-YL)butanal can be synthesized through several methods. One common approach involves the reaction of butanal with oxane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the oxane ring.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of butanal and oxane into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-YL)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the butanal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the butanal group.

Scientific Research Applications

4-(Oxan-2-YL)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-YL)butanal involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butanal: A simpler aldehyde with the formula C4H8O.

    Oxane: A cyclic ether with the formula C5H10O.

Uniqueness

4-(Oxan-2-YL)butanal is unique due to its combination of an oxane ring and a butanal group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from simpler compounds like butanal and oxane.

Properties

CAS No.

183867-48-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(oxan-2-yl)butanal

InChI

InChI=1S/C9H16O2/c10-7-3-1-5-9-6-2-4-8-11-9/h7,9H,1-6,8H2

InChI Key

CVMXZASFCBITOA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCCC=O

Origin of Product

United States

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